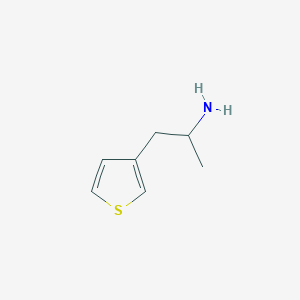

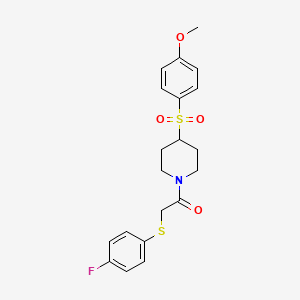

![molecular formula C15H14O3 B2537785 4-[(4-甲氧基苄基)氧基]苯甲醛 CAS No. 77182-73-1](/img/structure/B2537785.png)

4-[(4-甲氧基苄基)氧基]苯甲醛

描述

4-[(4-Methoxybenzyl)oxy]benzaldehyde is a chemical compound that can be associated with a family of substituted benzaldehydes. It is structurally related to 4-methoxybenzaldehyde (p-anisaldehyde), which is known for its various applications in organic synthesis and potential biological activities. The compound's structure includes a benzaldehyde moiety with a methoxy group and a methoxybenzyl ether linkage, which may influence its reactivity and physical properties.

Synthesis Analysis

The synthesis of compounds related to 4-[(4-Methoxybenzyl)oxy]benzaldehyde often involves the protection of hydroxyl groups and the formation of benzyl ethers. For instance, the regioselective protection of the 4-hydroxyl group of 3,4-dihydroxy-benzaldehyde has been achieved using a p-methoxybenzyl protecting group among others, with moderate yields . Additionally, the synthesis of 5-substituted 3-hydroxy-4-methoxybenzaldehydes has been reported, which are structurally similar to the compound and have been evaluated as inhibitors of catechol O-methyltransferase .

Molecular Structure Analysis

The molecular structure of 4-[(4-Methoxybenzyl)oxy]benzaldehyde would likely exhibit characteristics similar to those of related compounds. For example, 2-methoxy-benzaldehyde has been studied using X-ray crystallography, revealing the presence of intra- and intermolecular C–H···O short contacts, which could also be present in the structure of 4-[(4-Methoxybenzyl)oxy]benzaldehyde . The presence of the methoxy group and the benzyl ether linkage could influence the electronic distribution and steric hindrance within the molecule.

Chemical Reactions Analysis

The reactivity of 4-methoxybenzaldehyde, a related compound, has been studied in various chemical reactions. It has been shown to undergo photochemical transformations, such as decarbonylation and isomerization to a closed-ring isomeric ketene when isolated in different rare gas matrices . Moreover, the benzylation of alcohols and phenols with N-(4-methoxybenzyl)-o-benzenedisulfonimide has been reported, indicating the potential for 4-[(4-Methoxybenzyl)oxy]benzaldehyde to participate in similar reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-[(4-Methoxybenzyl)oxy]benzaldehyde can be inferred from studies on related compounds. For instance, the photocatalytic oxidation of 4-methoxybenzyl alcohol to the corresponding aldehyde has been investigated, suggesting that the aldehyde group in 4-[(4-Methoxybenzyl)oxy]benzaldehyde could also be susceptible to such oxidation reactions . The selective deprotection of 4-methoxybenzyl protecting groups using DDQ has been explored, which could be relevant for the synthesis or modification of 4-[(4-Methoxybenzyl)oxy]benzaldehyde .

科学研究应用

氧化反应

- 甲氧基取代苄基苯硫醚的氧化反应,包括与 4-[(4-甲氧基苄基)氧基]苯甲醛相关的化合物,可以区分单电子转移氧化剂和通过直接氧原子转移反应的氧化剂。这些反应形成甲氧基取代苄基衍生物和苯甲醛,证明了该化合物在理解氧化机制方面的重要性 (Lai, Lepage, & Lee, 2002).

光催化氧化

- 苄醇衍生物的光催化氧化,包括 4-甲氧基苄醇(与 4-[(4-甲氧基苄基)氧基]苯甲醛相关的化合物),已在紫外线和可见光照射下观察到,导致形成相应的醛。这表明该化合物在光催化应用中的潜力 (Higashimoto 等人,2009).

抗癌研究

- 苄氧基苯甲醛衍生物,其结构与 4-[(4-甲氧基苄基)氧基]苯甲醛相似,已显示出对 HL-60 细胞的显着抗癌活性。这突出了此类化合物在抗癌研究中的潜力 (Lin 等人,2005).

有机合成

- 4-甲氧基苄基衍生物用作固相有机合成中的连接剂。对这些化合物的研究有助于开发更有效的合成方法 (Swayze, 1997).

抗疟疾活性

- 4-甲氧基苯甲醛的衍生物,与 4-[(4-甲氧基苄基)氧基]苯甲醛密切相关,已被合成并评估其抗疟疾活性,显示出在治疗疟疾方面的潜力 (Hadanu 等人,2010).

安全和危害

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . The buyer assumes responsibility to confirm product identity and/or purity . All sales are final . Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product .

属性

IUPAC Name |

4-[(4-methoxyphenyl)methoxy]benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c1-17-14-6-4-13(5-7-14)11-18-15-8-2-12(10-16)3-9-15/h2-10H,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHHSHAZGHYCUPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)COC2=CC=C(C=C2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

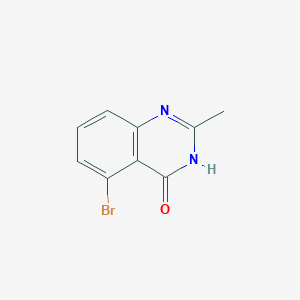

![N-{3-[(2,4-dichlorobenzyl)oxy]-2-thienyl}-N'-phenylurea](/img/structure/B2537704.png)

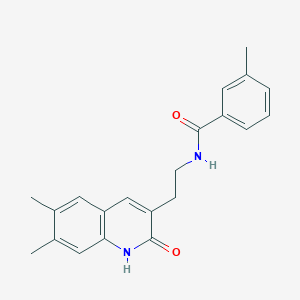

![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-nitro-4-[(prop-2-yn-1-yl)amino]benzene-1-sulfonamide](/img/structure/B2537713.png)

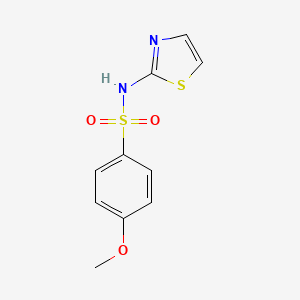

![2-(4-cyanobenzamido)-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2537714.png)

![1-[(3,4-Dichlorophenyl)methyl]-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea](/img/structure/B2537715.png)

![benzo[d][1,3]dioxol-5-yl(4-(3-(pyridin-3-yl)-1H-pyrazol-5-yl)piperazin-1-yl)methanone](/img/structure/B2537717.png)

![2-Phenyl-3a,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-one](/img/structure/B2537721.png)

![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)acetamide](/img/structure/B2537725.png)